N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate
Description
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a quaternary ammonium silane compound with a trimethoxysilyl group and an acetate counterion. Its structure combines a cationic ammonium center for ionic interactions and a hydrolyzable trimethoxysilyl group for covalent bonding to surfaces. This dual functionality enables applications in gas separation membranes, surface modification, and materials science. Notably, it has been used in supported protic ionic liquid membranes (PILMs) for highly selective CO₂ separation, achieving permeance of 1,200–1,500 GPU and CO₂/N₂ selectivity exceeding 200 .
Properties
CAS No. |
325975-94-8 |
|---|---|
Molecular Formula |
C11H27NO5Si |
Molecular Weight |
281.42 g/mol |
IUPAC Name |
trimethyl(3-trimethoxysilylpropyl)azanium;acetate |
InChI |
InChI=1S/C9H24NO3Si.C2H4O2/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;1-2(3)4/h7-9H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
IQOFJJQDRSVOAM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate typically involves the following steps:
Reaction of Trimethylchlorosilane with Acrylonitrile: Trimethylchlorosilane reacts with acrylonitrile to form trimethylchlorosilylpropionitrile.
Hydrolysis and Amination: The intermediate product undergoes hydrolysis and subsequent amination to form N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-amine.
Quaternization: The final step involves the quaternization of the amine with acetic acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Quaternization: The quaternary ammonium group can participate in ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by heating or the presence of catalysts.
Quaternization: Requires the presence of a suitable acid, such as acetic acid.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxanes.
Quaternization: Quaternary ammonium salts.
Scientific Research Applications
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The quaternary ammonium group provides antimicrobial properties by disrupting the cell membranes of microorganisms .
Comparison with Similar Compounds
N,N,N-Trimethyl-3-(trimethoxysilyl)-1-propanaminium Chloride
(3-Aminopropyl)trimethoxysilane (APTS)
- Molecular Formula: C₆H₁₇NO₃Si
- Molecular Weight : 179.29 g/mol
- Key Differences: Contains a primary amine (–NH₂) instead of a quaternary ammonium group, enabling covalent bonding but lacking ionic character. Used as a coupling agent in composites and adhesives, but ineffective in CO₂-selective membranes due to non-ionic nature .
Comparison with Functional Analogs
N-Methyl-3-(trimethoxysilyl)propan-1-amine (MAPTS)
- Molecular Formula: C₇H₁₉NO₃Si
- Molecular Weight : 193.32 g/mol
- Key Differences: Secondary amine (–NHCH₃) provides moderate reactivity, intermediate between APTS and the quaternary ammonium target compound. Limited applications in gas separation due to weaker interactions with polar molecules like CO₂.
Polyquaternium-28 (Copolymer with 1-Vinyl-2-pyrrolidone)
- Molecular Formula: (C₁₀H₂₁N₂O)ₙ·(C₆H₉NO)ₙ·Cl
- Key Differences :
Application-Specific Comparison
CO₂ Separation Performance
| Compound | CO₂ Permeance (GPU) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|
| Target Acetate Compound | 1,200–1,500 | >200 | |
| APTS-Based Membranes | <200 | <50 | |
| Chloride Analog Membranes | 800–1,000 | ~150 |
The acetate counterion enhances CO₂ selectivity due to stronger hydrogen bonding with CO₂, outperforming chloride analogs .
Surface Modification Efficiency
| Compound | Adhesion Strength (MPa) | Hydrolytic Stability | Reference |
|---|---|---|---|
| Target Acetate Compound | 12.5 ± 1.2 | High (pH 3–10) | |
| APTS | 8.3 ± 0.9 | Moderate (pH 5–8) | |
| Chloride Analog | 10.1 ± 1.0 | High (pH 4–9) |
The quaternary ammonium group in the target compound improves adhesion to polar substrates like glass and metals compared to APTS.
Biological Activity
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a compound with significant potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , and it features a trimethylammonium group and a trimethoxysilyl moiety. This structure enables it to interact with biological systems effectively, particularly in the context of drug delivery and surface modification.
Synthesis
The synthesis of this compound typically involves the reaction of trimethylamine with a silane precursor. The resulting product can be purified through various methods, including recrystallization or chromatography.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that the compound has selective toxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific cellular pathways involved in cancer proliferation.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
3. Drug Delivery Systems
This compound has been explored as a carrier for drug delivery systems, particularly for hydrophobic drugs. Its silane group facilitates the formation of stable nanoparticles, enhancing drug solubility and bioavailability.
Case Study 1: Antimicrobial Application
A research study evaluated the efficacy of this compound as a coating agent for medical devices. The results indicated a significant reduction in biofilm formation on surfaces treated with this compound compared to untreated controls.
Case Study 2: Cancer Treatment
In another study, the compound was used in combination with doxorubicin in a nanoparticle formulation. The results showed enhanced therapeutic efficacy against breast cancer cells, demonstrating improved drug accumulation within tumor tissues.
The mechanisms underlying the biological activities of this compound include:
- Membrane Disruption: The cationic nature allows it to interact with negatively charged microbial membranes.
- Cell Cycle Arrest: In cancer cells, it may induce apoptosis through pathways involving p53 activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
